2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H22ClN3O2S and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.
Chemical Structure and Synthesis
The molecular structure of the compound features a pyrrolo[3,2-d]pyrimidine core with specific substitutions that may influence its biological activity. The synthesis typically involves multi-step organic reactions that modify the pyrimidine backbone to enhance its pharmacological properties.
Anticancer Activity
Research has highlighted the potential of pyrrolo[3,2-d]pyrimidines in cancer therapy. For instance, derivatives of this class have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain pyrrolo[3,2-d]pyrimidine compounds exhibited IC50 values in the low micromolar range against human cervical (HeLa) and liver (HepG2) cancer cells, suggesting their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 1.5 |
Compound B | HepG2 | 2.0 |
This compound | A549 | TBD |
Antimicrobial Activity
The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have also been investigated. In one study, several derivatives were tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. While some compounds demonstrated antibacterial activity with minimum inhibitory concentrations (MICs) ranging from moderate to weak levels, the specific activity of the target compound remains to be fully elucidated .
Bacteria | Compound Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Moderate | 32 |
Escherichia coli | Weak | 128 |
Enzyme Inhibition
Pyrrolo[3,2-d]pyrimidines have been identified as inhibitors of various enzymes relevant to disease pathways. Notably, they have shown promise as inhibitors of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair mechanisms. The inhibition potency can vary significantly based on structural modifications .
The biological activity of This compound is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds in this class often act by binding to active sites of enzymes like DHFR or thymidylate synthase (TS), disrupting their function and leading to apoptosis in rapidly dividing cells.
- DNA Interaction : Some derivatives may intercalate into DNA or inhibit topoisomerases, further contributing to their anticancer effects.
Case Studies
- Anticancer Screening : A multicentric study screened a library of pyrrolo[3,2-d]pyrimidines against multicellular spheroids derived from various cancer types. The compound exhibited notable cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In a comparative analysis involving multiple derivatives against common pathogens, it was observed that while some derivatives showed promising results, the specific compound's efficacy was still under investigation .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-26-14-18(16-8-4-3-5-9-16)20-21(26)22(28)27(12-13-29-2)23(25-20)30-15-17-10-6-7-11-19(17)24/h3-11,14H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQQZTSQIMDRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.